(1,2-13C2)Butanedioic acid (Succinic acid-1,2-13C2, CAS: 94641-55-1) is a highly specialized, positionally labeled stable isotope tracer . As a central intermediate in the tricarboxylic acid (TCA) cycle and a key building block in industrial biosynthesis, succinic acid is widely analyzed in metabolomics, fluxomics, and biomanufacturing [1]. The 1,2-13C2 isotopologue specifically enriches one carboxyl carbon and its adjacent methylene carbon. This asymmetric labeling pattern provides a precise M+2 mass shift for mass spectrometry (MS) and an isolated two-spin system for nuclear magnetic resonance (NMR) spectroscopy, making it an essential precursor and tracer for advanced metabolic mapping, hyperpolarization studies, and targeted isotopic dilution assays where uniform labeling creates prohibitive spectral complexity .
Substituting (1,2-13C2)Butanedioic acid with uniformly labeled (U-13C4) succinic acid or symmetrically labeled (1,4-13C2) variants fundamentally compromises specific analytical workflows [1]. In 13C-NMR, U-13C4 succinate generates complex multiplet splitting due to continuous 1Jcc and 2Jcc couplings across all four carbons, which dilutes signal intensity and exacerbates spectral overlap in complex biological matrices [1]. Conversely, 1,4-13C2 succinate lacks directly bonded 13C atoms, precluding the observation of 1Jcc scalar couplings entirely. For metabolic flux analysis (MFA), only the 1,2-13C2 pattern allows researchers to unambiguously track the intact C1-C2 carbon skeleton through TCA cycle enzymatic transformations (such as distinguishing C2-C3 bond cleavage events), which is impossible with U-13C4 (which tracks bulk carbon flow) or unlabeled succinate[2].
In 13C-NMR studies of complex mixtures, uniformly labeled U-13C4 succinate exhibits severe multiplet splitting due to homonuclear scalar couplings (1Jcc and 2Jcc) among the four 13C nuclei, which drastically reduces the signal-to-noise ratio per peak . The 1,2-13C2 isotopologue restricts the 13C-13C coupling strictly to the C1-C2 pair. This yields a clean, easily resolvable doublet for the labeled carboxyl and methylene carbons, increasing the effective peak intensity and preventing signal overlap in crowded spectral regions compared to the U-13C4 baseline .
| Evidence Dimension | 13C-NMR signal multiplicity and spectral overlap |
| Target Compound Data | Clean doublet (1Jcc coupling only) |
| Comparator Or Baseline | U-13C4 Succinic acid (Complex multiplets, extensive 1Jcc/2Jcc coupling) |
| Quantified Difference | Complete elimination of 3-spin and 4-spin coupling multiplets, maximizing peak height |
| Conditions | 13C-NMR of biological extracts or complex matrices |
Buyers conducting high-throughput NMR metabolomics must procure the 1,2-13C2 form to ensure high signal-to-noise ratios and unambiguous peak assignments without the spectral crowding caused by uniform labeling.
Hyperpolarized 13C-NMR is limited by rapid T1 relaxation, which typically destroys the hyperpolarized signal within seconds. However, isolated 13C-13C spin pairs, such as those in 1,2-13C2-labeled metabolites, can be prepared in nuclear singlet states that are immune to intramolecular dipole-dipole relaxation [1]. Studies on 1,2-13C2-labeled organic acids demonstrate that these singlet states can extend the hyperpolarization lifetime to several minutes, significantly exceeding the standard T1 relaxation time [1]. U-13C4 succinate cannot support these simple, long-lived two-spin singlet states due to the presence of four strongly coupled 13C nuclei, which rapidly quench the hyperpolarization [1].
| Evidence Dimension | Hyperpolarization lifetime (T_LLS vs T1) |
| Target Compound Data | Supports long-lived singlet states (lifetimes extended to minutes) |
| Comparator Or Baseline | U-13C4 organic acids (Rapid relaxation due to multi-spin dipolar coupling) |
| Quantified Difference | Order-of-magnitude extension of hyperpolarized signal lifetime |
| Conditions | Dissolution DNP or SABRE hyperpolarized NMR experiments |
For researchers developing hyperpolarized MRI contrast agents or real-time metabolic imaging probes, the 1,2-13C2 labeling pattern is strictly required to achieve the extended signal lifetimes necessary for in vivo detection.
When mapping complex metabolic networks, differentiating between intact carbon chain transfer and chain cleavage is critical. Using 1,2-13C2 succinate as a tracer allows mass spectrometry (MS) workflows to track the specific fate of the C1-C2 fragment [1]. If a downstream pathway cleaves the C2-C3 bond, the resulting fragment retains an M+2 mass shift. If 1,4-13C2 succinate were used, cleavage of the C2-C3 bond would yield two M+1 fragments, which are easily confounded by natural 13C background (1.1% natural abundance)[1]. U-13C4 succinate provides an M+4 shift but fails to specifically isolate the C1-C2 subunit's fate from the C3-C4 subunit [1].
| Evidence Dimension | Tracer specificity for C2-C3 bond cleavage |
| Target Compound Data | Yields distinct M+2 fragments upon cleavage |
| Comparator Or Baseline | 1,4-13C2 Succinate (Yields M+1 fragments, indistinguishable from natural background) |
| Quantified Difference | High signal-to-background ratio for specific C-C bond cleavage events |
| Conditions | LC-MS/MS or GC-MS metabolic flux analysis |
Procurement of the 1,2-13C2 isotopologue is essential for fluxomics researchers who need to definitively prove specific carbon-carbon bond cleavage mechanisms without background interference.
In targeted LC-MS/MS (MRM) quantification of endogenous succinate, an internal standard must provide a sufficient mass shift to avoid interference from the natural isotopic envelope of the analyte. While U-13C4 (M+4) is common, 1,2-13C2 provides a precise M+2 mass shift that perfectly avoids the M+0 and M+1 natural abundance peaks of endogenous succinate . Furthermore, unlike deuterium-labeled succinate (e.g., d4-succinate), 1,2-13C2 succinate exhibits zero chromatographic isotope effect, ensuring it co-elutes exactly with the endogenous unlabeled succinate during reverse-phase or HILIC liquid chromatography, maximizing quantification accuracy .
| Evidence Dimension | Chromatographic co-elution and mass interference |
| Target Compound Data | Exact co-elution, clean M+2 MRM transition |
| Comparator Or Baseline | d4-Succinic acid (Chromatographic shift due to deuterium isotope effect) |
| Quantified Difference | Elimination of retention time drift, improving peak integration accuracy |
| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) |
Analytical laboratories require 13C-labeled standards over deuterated alternatives to prevent chromatographic shifts, and the 1,2-13C2 form provides a cost-effective, highly accurate M+2 internal standard.
(1,2-13C2)Butanedioic acid is the optimal choice for 2D NMR (e.g., 13C-13C INADEQUATE or HSQC) studies of cell extracts or biofluids [1]. Because it produces simple doublets rather than complex multiplets, it allows researchers to quantify TCA cycle intermediates in highly crowded spectra where U-13C4 tracers would cause severe signal overlap[1].
In the development of contrast agents for dynamic nuclear polarization (DNP) or SABRE, this specific isotopologue is utilized to create long-lived nuclear singlet states (LLS) [1]. This allows the hyperpolarized magnetic signal to survive long enough for in vivo injection and real-time metabolic imaging, a feat impossible with uniformly labeled analogs [1].
For bioprocess engineering, feeding 1,2-13C2 succinate allows precise LC-MS/MS tracking of the C1-C2 carbon backbone [2]. It is specifically procured to map anaplerotic pathways and identify exact sites of carbon-carbon bond cleavage that cannot be resolved using U-13C4 glucose or U-13C4 succinate [2].
Used as a premium internal standard in clinical and diagnostic mass spectrometry [2]. It provides a clean M+2 mass shift to bypass natural isotopic interference while avoiding the chromatographic retention time shifts commonly associated with deuterated (d4) internal standards, ensuring absolute co-elution and precise quantification [2].
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